Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate
Description
Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 4 and a methyl ester at position 2. The key structural distinction lies in the oxymethyl-linked 5,6-dichloropyridine-3-carbonyl moiety at position 3.
Properties
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-10-12-5-3-4-6-14(12)23-15(16(10)19(25)26-2)9-27-18(24)11-7-13(20)17(21)22-8-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAWWQMRFFUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=CC(=C(N=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a quinoline core substituted with a dichloropyridine moiety, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 336.18 g/mol |
| Density | 1.426 g/cm³ |
| Boiling Point | 265.5 ºC |
| Melting Point | 63-65 ºC |
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid derivatives with methyl quinoline intermediates. The introduction of the oxymethyl group can be achieved through various methods including nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds containing quinoline and pyridine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds showed high selectivity towards cancerous cell lines while sparing non-cancerous cells, suggesting a potential mechanism for targeted cancer therapy .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The compound's structure allows it to interact with various enzymes and receptors involved in cell proliferation and survival .
Study 1: Antitumor Activity
In a controlled study, the compound was tested against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent anticancer effects. The study highlighted that the compound's mechanism involved the inhibition of topoisomerase activity, which is crucial for DNA replication in cancer cells .
Study 2: Selectivity and Resistance
Another research effort focused on the selectivity of this compound against cisplatin-resistant cell lines. The findings revealed that it could effectively circumvent resistance mechanisms commonly associated with chemotherapeutic agents, thereby offering a promising alternative for treatment-resistant cancers .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s quinoline backbone differentiates it from other heterocyclic pesticidal agents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
- The target compound’s dichloropyridine group enhances electrophilicity and resistance to metabolic degradation compared to non-halogenated analogs .
- Unlike strobilurins (e.g., Picoxystrobin), which rely on methoxy and trifluoromethyl groups for broad-spectrum fungicidal activity, the quinoline core may offer distinct binding interactions with target enzymes .
Table 2: Activity Comparison
Mechanistic Insights :
Physicochemical Properties
Table 3: Physicochemical Comparison
Notable Trends:
- The ester group in the target compound may render it susceptible to hydrolysis under alkaline conditions, unlike the more stable tetrazolone and strobilurin derivatives.
Preparation Methods
Combes Quinoline Synthesis for 2,4-Disubstituted Derivatives
The Combes quinoline synthesis is a classical method for constructing 2,4-disubstituted quinolines. It involves condensation of an aniline derivative (1) with a β-diketone (2) under acidic conditions to form a Schiff base intermediate (3) , which undergoes cyclization to yield the quinoline (4) . For the target compound, this method can be adapted by using p-toluidine (4-methylaniline) as the aniline component and a β-keto ester to introduce the C3 carboxylate group.
Example Protocol
Conrad-Limpach Synthesis for Carboxylate Functionalization
The Conrad-Limpach reaction offers an alternative route using an aniline and a β-keto ester. This method is particularly effective for introducing electron-withdrawing groups at position 3. For instance, condensation of p-toluidine with ethyl benzoylacetate under reflux conditions yields 4-methylquinoline-3-carboxylate derivatives with yields exceeding 75%.
Functionalization at Position 2: Introducing the Oxymethyl Group
Directed Ortho-Metalation (DoM) Strategy
Position 2 of the quinoline ring is electronically deactivated, making direct electrophilic substitution challenging. A two-step DoM approach enables precise functionalization:
- Lithiation : Treatment of 4-methylquinoline-3-carboxylate with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 2.
- Quenching with Formaldehyde : Addition of formaldehyde introduces a hydroxymethyl group, yielding 2-hydroxymethyl-4-methylquinoline-3-carboxylate.
Optimization Notes :
Nucleophilic Dearomatization-Rearomatization
Recent advances in cobalt-catalyzed dearomatization allow functionalization of quinolines at position 2. For example, treating the quinoline core with ammonia borane (H3N·BH3) in the presence of Cp*Co(Ph2PC6H3MeNH) generates a 1,2-dihydroquinoline intermediate, which reacts with formaldehyde to install the hydroxymethyl group. Subsequent rearomatization via oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) restores the aromatic system.
Esterification with 5,6-Dichloropyridine-3-carboxylic Acid
Activation of the Carboxylic Acid
The 5,6-dichloropyridine-3-carboxylic acid must be activated as an acid chloride for efficient esterification:
Coupling Reaction
The hydroxymethyl group at position 2 is esterified with the acyl chloride under basic conditions:
- Reactants :
- 2-Hydroxymethyl-4-methylquinoline-3-carboxylate (5 mmol)
- 5,6-Dichloropyridine-3-carbonyl chloride (6 mmol)
- DMAP (4-dimethylaminopyridine, 0.5 mmol) as a catalyst
- Conditions : Stir in anhydrous THF at room temperature for 24 hours.
- Yield : 80–85% after column chromatography.
Methylation and Carboxylation Strategies
Late-Stage Methylation
If the quinoline core lacks the C4 methyl group, Friedel-Crafts alkylation can be employed:
Carboxylation via Carbon Dioxide Insertion
Transition-metal-catalyzed carboxylation introduces the C3 ester group:
- Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).
- Conditions : CO2 (1 atm), methanol (as nucleophile), 80°C, 12 hours.
- Yield : 60–65%.
Industrial-Scale Optimization Considerations
Solvent Recycling
Patents highlight the economic viability of recycling solvents like ethanol and THF through fractional distillation, reducing production costs by 20–30%.
Catalytic Efficiency
Cobalt catalysts (e.g., Cp*Co(Ph2PC6H3MeNH)) improve turnover numbers (TON) to >500 in dearomatization steps, minimizing metal waste.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Multistep synthesis : Start with the quinoline core (e.g., 4-methylquinoline-3-carboxylate) and introduce the oxymethyl group via nucleophilic substitution. Couple the 5,6-dichloropyridine-3-carbonyl moiety using esterification or amidation reagents like DCC (dicyclohexylcarbodiimide) or HATU .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. For example, evidence from ethyl quinoline carboxylate syntheses highlights dichloromethane or DMF as optimal solvents for similar ester couplings .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?
- Methodology :
- NMR : Compare H and C spectra with computational predictions (e.g., ChemDraw or Gaussian). For example, the methyl group at position 4 should appear as a singlet (~δ 2.5 ppm in H NMR), while the dichloropyridine carbonyl proton is typically deshielded (~δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Similar quinoline derivatives (e.g., methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) show planar quinoline cores with ester groups in equatorial positions .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, metabolism (e.g., cytochrome P450 interactions), and plasma stability. For instance, ethyl quinoline carboxylates often exhibit poor solubility, requiring formulation with surfactants (e.g., PEG-400) to enhance in vivo efficacy .
- Dose-response calibration : Use iterative dosing in animal models to align with in vitro IC values. Adjust for metabolic clearance rates observed in LC-MS/MS analyses .
- Case Study : Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate showed divergent activity due to rapid hepatic glucuronidation in vivo, resolved by structural modifications to block metabolic hotspots .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the dichloropyridine moiety’s electrophilic character). Compare HOMO-LUMO gaps with similar compounds to predict stability .
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with biological targets (e.g., kinase enzymes). For example, quinoline-3-carboxylates often bind ATP pockets via π-π stacking and hydrogen bonding .
- Validation : Cross-validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. What experimental designs are optimal for studying the environmental fate and toxicity of this compound?
- Methodology :
- OECD Guidelines : Follow Test No. 307 (soil degradation) and No. 201 (algae growth inhibition). Measure hydrolysis rates at varying pH levels (pH 5–9) to assess persistence .
- Ecotoxicology : Use zebrafish embryos (Danio rerio) for acute toxicity screening. For example, ethyl 6-iodo-4-oxoquinoline-3-carboxylate exhibited LC values of 12 mg/L, prompting structural modifications to reduce ecotoxicity .
Methodological Considerations
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodology :
- Analog synthesis : Replace the dichloropyridine group with fluorinated or brominated variants to test halogen effects. For example, 6-fluoro-2-(2'-fluorobiphenyl)quinoline-4-carboxylic acid showed 10-fold higher kinase inhibition than non-halogenated analogs .
- Bioassay panels : Screen analogs against target enzymes (e.g., topoisomerase II) and cancer cell lines (e.g., HeLa, MCF-7). Use ANOVA to identify statistically significant activity trends .
Q. What advanced analytical techniques (e.g., HRMS, 2D NMR) are critical for characterizing degradation products or metabolites?
- Methodology :
- HRMS : Identify exact masses of oxidative metabolites (e.g., hydroxylation or demethylation products). Compare with in silico fragmentation tools (e.g., MetFrag) .
- 2D NMR (COSY, HSQC) : Resolve complex splitting patterns in degradation byproducts. For instance, methyl 5-oxo-hexahydroquinoline derivatives often exhibit diastereomeric splitting in H NMR, requiring NOESY for stereochemical assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
